molecular formula C16H13BrN2O2S B2500438 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide CAS No. 2097925-86-3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide

Cat. No.: B2500438
CAS No.: 2097925-86-3
M. Wt: 377.26
InChI Key: ZENOUUIBPDOVCC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide is a complex organic compound that features a benzothiophene moiety, a brominated pyridine ring, and a hydroxyethyl group

Mechanism of Action

Target of Action

The primary targets of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide are currently unknown. This compound is a derivative of benzothiophene , a molecular scaffold that has been used in medicinal chemistry and has been the subject of preclinical and clinical studies . .

Mode of Action

The mode of action of this compound is not well-documented. As a benzothiophene derivative, it may share some of the biological activities of other benzothiophene compounds. For instance, some benzothiophene derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Biochemical Pathways

Benzothiophene derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxyethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide is unique due to its combination of a benzothiophene moiety, a hydroxyethyl group, and a brominated pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOUUIBPDOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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